6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with an appropriate aldehyde or ketone, followed by cyclization with a suitable reagent . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
6-chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine: Lacks the isopropyl group, which may affect its biological activity and chemical properties.
3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine:
Uniqueness
6-chloro-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chlorine atom and the isopropyl group. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H11ClN4 |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
6-chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-5(2)14-8-7(6(3)13-14)4-11-9(10)12-8/h4-5H,1-3H3 |
InChI Key |
UBGYCJQIGNSXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=NC=C12)Cl)C(C)C |
Origin of Product |
United States |
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